3-Methylthymine
Overview
Description
3-Methylthymine is a methylated derivative of thymine, a pyrimidine nucleobase found in DNA. It is characterized by the addition of a methyl group at the third position of the thymine ring. This modification can occur naturally through the action of DNA methylating agents and has implications in DNA repair and mutagenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylthymine can be synthesized through the methylation of thymine using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically involves the deprotonation of thymine followed by nucleophilic substitution with the methylating agent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Methylthymine undergoes various chemical reactions, including:
Reduction: While specific reduction reactions are less common, the compound can potentially be reduced under appropriate conditions.
Substitution: The methyl group at the third position can be substituted through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidative Demethylation: Iron(II), alpha-ketoglutarate, and dioxygen are commonly used in enzymatic oxidative demethylation reactions.
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions can facilitate substitution reactions.
Major Products:
Demethylation: The major product of oxidative demethylation is thymine.
Substitution: Depending on the nucleophile, various substituted thymine derivatives can be formed.
Scientific Research Applications
3-Methylthymine has several applications in scientific research:
DNA Repair Studies: It serves as a model compound to study the mechanisms of DNA repair, particularly the role of DNA dioxygenases in demethylation.
Mutagenesis Research: The compound is used to investigate the effects of DNA methylation on mutagenesis and the accumulation of mutations in long-lived cells.
Biological Studies: It helps in understanding the biological consequences of DNA methylation and the cellular response to DNA damage.
Mechanism of Action
The primary mechanism of action for 3-Methylthymine involves its recognition and repair by DNA dioxygenases such as AlkB and ABH3. These enzymes catalyze the oxidative demethylation of this compound, converting it back to thymine. The process requires iron(II) and alpha-ketoglutarate as cofactors and involves the formation of a hydroxymethyl intermediate that is subsequently released as formaldehyde .
Comparison with Similar Compounds
3-Methylcytosine: Another methylated pyrimidine nucleobase that undergoes similar oxidative demethylation reactions.
1-Methyladenine: A methylated purine nucleobase that is also a substrate for DNA dioxygenases.
Uniqueness: 3-Methylthymine is unique in its specific methylation site and its role in DNA repair mechanisms. Unlike other methylated bases, it is less efficiently repaired in vivo, making it a valuable model for studying persistent DNA lesions and their biological consequences .
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-7-6(10)8(2)5(4)9/h3H,1-2H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDONYMEGWHGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194427 | |
Record name | 3-Methylthymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4160-77-4 | |
Record name | 3,5-Dimethyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4160-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylthymine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylthymine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylthymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYLTHYMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS2K4WB6YL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.